

Spectroscopic and Synthetic Profile of N-(4-bromophenyl)-3-phenylpropanamide: A Technical Guide

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Compound of Interest

Compound Name: *N*-(4-bromophenyl)-3-phenylpropanamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data and synthetic methodology for the chemical compound **N-(4-bromophenyl)-3-phenylpropanamide**. This document is intended to serve as a comprehensive resource, consolidating spectroscopic characterization and experimental protocols to facilitate research and development in medicinal chemistry and related fields.

Core Spectroscopic Data

The structural integrity and purity of **N-(4-bromophenyl)-3-phenylpropanamide** are confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The key spectral data are summarized in the tables below.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Table 3: IR Spectral Data

Wavenumber (cm^{-1})	Assignment
Data not available in search results	

Table 4: Mass Spectrometry Data

m/z	Interpretation
304.18	$[\text{M}]^+$ (Molecular Ion)
Further fragmentation data not available in search results	

Synthesis of N-(4-bromophenyl)-3-phenylpropanamide

The synthesis of **N-(4-bromophenyl)-3-phenylpropanamide** can be achieved through the acylation of 4-bromoaniline with 3-phenylpropanoyl chloride. A general experimental protocol is detailed below.

Experimental Protocol: Synthesis

Materials:

- 4-bromoaniline
- 3-phenylpropanoic acid
- Thionyl chloride or other chlorinating agent (e.g., oxalyl chloride)
- Anhydrous dichloromethane (DCM)

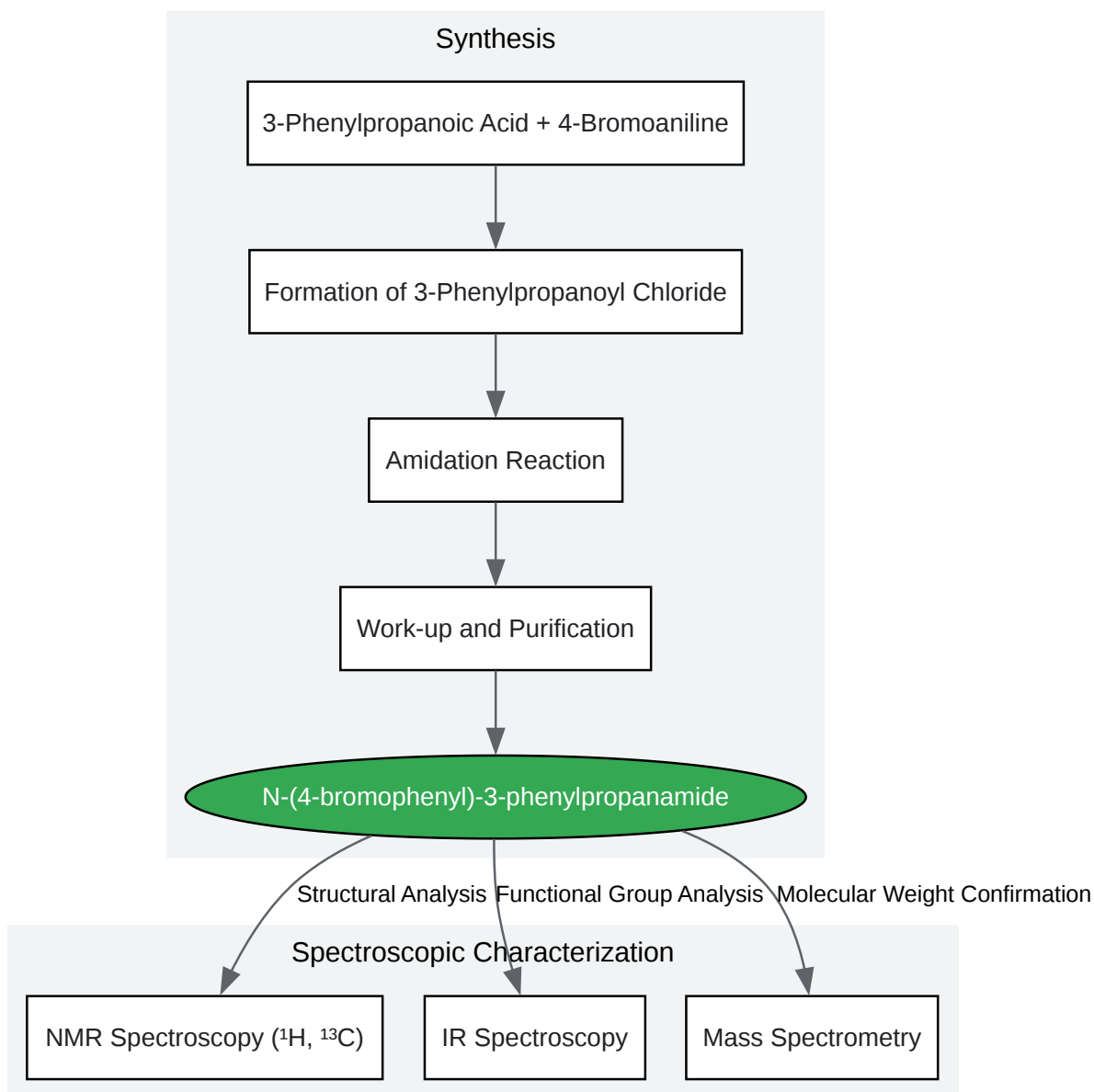
- Triethylamine (TEA) or other suitable base
- Toluene
- 10% Hydrochloric acid solution
- Water
- Ether
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- **Formation of 3-phenylpropanoyl chloride:** 3-phenylpropanoic acid is reacted with an excess of thionyl chloride. The mixture is heated, typically at 65-70°C, for a period of time (e.g., 3 hours) to ensure complete conversion to the acid chloride.^[1]
- **Removal of Excess Thionyl Chloride:** Following the reaction, the excess thionyl chloride is removed by distillation. Toluene can be added and co-distilled to aid in the removal of trace amounts of thionyl chloride.^[1]
- **Amidation Reaction:** The resulting 3-phenylpropanoyl chloride is dissolved in an anhydrous solvent such as dichloromethane. The solution is cooled in an ice bath to 0-10°C.^[1] A solution of 4-bromoaniline and triethylamine in dichloromethane is then added dropwise to the cooled acid chloride solution.^[1] The reaction mixture is typically stirred overnight at room temperature to allow for complete reaction.
- **Work-up and Purification:** After the reaction is complete, the mixture is poured into water and acidified with a 10% hydrochloric acid solution. The resulting precipitate, **N-(4-bromophenyl)-3-phenylpropanamide**, is collected by filtration. The solid is then washed with water and ether and dried to yield the final product.^[2]

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis and characterization of **N-(4-bromophenyl)-3-phenylpropanamide**.



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Caption: Synthesis and Characterization Workflow.

Spectroscopic Analysis Protocols

For the acquisition of the spectral data presented, the following general methodologies are employed.

NMR Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6), with tetramethylsilane (TMS) used as an internal standard.

IR Spectroscopy

Infrared spectra are obtained using a Fourier-transform infrared (FT-IR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer, with common ionization techniques being electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

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References

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